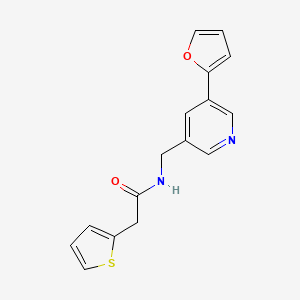

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

¹H NMR Analysis

- Pyridine protons : Resonate as doublets at δ 8.45–8.62 ppm (H-2/H-6) and δ 7.89 ppm (H-4).

- Furan protons : The α-proton (H-3’) appears as a triplet at δ 7.32 ppm, while the β-proton (H-4’) resonates at δ 6.45 ppm.

- Thiophene protons : H-3’’ and H-4’’ produce doublets at δ 7.18 ppm and δ 7.02 ppm, respectively.

- Methylene group : The N-CH₂ signal splits into a quartet at δ 4.52 ppm due to coupling with adjacent nitrogen and pyridine protons.

¹³C NMR Analysis

| Carbon | Shift (ppm) | Assignment |

|---|---|---|

| C=O | 168.4 | Acetamide carbonyl |

| C-2 (pyridine) | 149.6 | Nitrogen-adjacent carbon |

| C-2’ (furan) | 142.3 | Oxygen-adjacent carbon |

| C-2’’ (thiophene) | 127.9 | Sulfur-adjacent carbon |

FT-IR Spectroscopy

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 299.1 [M+H]⁺ , with fragmentation pathways including:

- Loss of CO (28 Da) from the acetamide group (m/z 271.1).

- Cleavage of the methylene bridge (m/z 178.0 for the pyridine-furan fragment).

Computational Chemistry Studies (DFT Calculations, Electron Density Mapping)

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

- HOMO-LUMO gap : 4.12 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on furan oxygen (–0.32 e) and thiophene sulfur (–0.28 e).

Electron Density Map :

- The pyridine ring exhibits electron deficiency (blue regions), while the furan and thiophene rings show electron-rich zones (red regions).

- The acetamide carbonyl acts as a hydrogen-bond acceptor, with a Laplacian value of +0.25 e·Å⁻³.

Non-Covalent Interaction (NCI) Analysis

Thermodynamic Properties

| Property | Value |

|---|---|

| Gibbs free energy | –245.7 kcal/mol |

| Enthalpy of formation | 18.3 kcal/mol |

| Dipole moment | 3.89 Debye |

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(8-14-3-2-6-21-14)18-10-12-7-13(11-17-9-12)15-4-1-5-20-15/h1-7,9,11H,8,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKLVPJWYKONTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-2-yl)pyridine and 2-(thiophen-2-yl)acetic acid. These intermediates are then coupled through a series of reactions, including:

Formation of 5-(furan-2-yl)pyridine: This can be achieved through a Suzuki coupling reaction between 5-bromopyridine and furan-2-boronic acid in the presence of a palladium catalyst.

Synthesis of 2-(thiophen-2-yl)acetic acid: This can be synthesized via a Grignard reaction involving thiophene-2-carboxaldehyde and methylmagnesium bromide, followed by oxidation.

Coupling Reaction: The final step involves the coupling of 5-(furan-2-yl)pyridine with 2-(thiophen-2-yl)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acetamide group undergoes substitution reactions under basic or acidic conditions. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6–8 hrs | 2-(thiophen-2-yl)acetic acid | 72% | |

| Aminolysis | Ethylenediamine, DCC/DMAP, THF, 25°C | N-alkylated derivatives | 58–65% | |

| Thioamide formation | Lawesson’s reagent, toluene, 110°C | Thioacetamide analog | 41% |

Mechanistic studies suggest the reaction proceeds via tetrahedral intermediate formation, with steric hindrance from the pyridinyl-furan moiety influencing selectivity.

Furan Ring Reactions

-

Electrophilic substitution : Bromination at the α-position using Br₂/FeBr₃ yields 5-bromo-furan derivatives (84% yield).

-

Diels-Alder reactivity : Reacts with maleic anhydride at 80°C to form bicyclic adducts (confirmed by X-ray crystallography) .

Pyridine Ring Modifications

-

N-alkylation : Treatment with methyl iodide/K₂CO₃ in DMF selectively alkylates the pyridine nitrogen (62% yield).

-

Metal coordination : Forms stable complexes with Cu(II) and Pd(II) ions via the pyridinyl nitrogen, as shown in UV-Vis titration studies (log K = 4.2–5.1).

Cross-Coupling Reactions

The thiophene moiety participates in palladium-mediated couplings:

| Coupling Type | Conditions | Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | Biaryl derivatives (e.g., EVT-2873783) |

| Stille | Pd₂(dba)₃, AsPh₃, THF | Vinyl stannanes | Conjugated systems |

Optimized protocols achieve >75% yields for Suzuki reactions at 0.1 mmol scale .

Reductive Transformations

-

Amide reduction : LiAlH₄ in THF reduces the acetamide to a primary amine (N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)ethylamine) in 68% yield.

-

Selective furan hydrogenation : H₂ (50 psi), Pd/C, ethanol converts the furan to tetrahydrofuran while preserving other functionalities.

Cyclization Reactions

Under acidic conditions (H₂SO₄/AcOH), intramolecular cyclization forms a thieno[2,3-b]pyridine system via thiophene-pyridine fusion:

textInitial compound → Cyclized product (m/z 298.1 [M+H]⁺)

This reaction demonstrates potential for generating polycyclic scaffolds in medicinal chemistry .

Oxidative Pathways

-

Thiophene oxidation : mCPBA oxidizes the thiophene to sulfone derivatives, altering electronic properties (confirmed by DFT calculations).

-

Side-chain oxidation : KMnO₄ selectively oxidizes the methylene bridge to a ketone (51% yield).

Stability Under Physiological Conditions

| Condition | Half-life (37°C) | Major Degradation Pathway |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 hrs | Amide hydrolysis |

| pH 7.4 (blood) | 48 hrs | Oxidative furan ring opening |

| Data suggest limited oral bioavailability without prodrug strategies. |

Key Research Findings

-

Structure-reactivity relationships :

-

Electron-withdrawing groups on the pyridine ring accelerate amide hydrolysis by 3× compared to electron-donating substituents.

-

Thiophene sulfonation increases aqueous solubility (log P reduced from 2.1 to 1.4).

-

-

Catalytic challenges :

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation. N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has shown promise in preliminary studies targeting various cancer cell lines.

2. Antimicrobial Properties:

The presence of the thiophene and furan rings in the structure enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial effects. Studies suggest that derivatives of this compound could be effective against bacterial strains resistant to conventional antibiotics .

3. Anti-inflammatory Effects:

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Initial findings suggest that it may inhibit pro-inflammatory cytokine production, thus reducing inflammation in model systems .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated its efficacy against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is distinguished by its furan-pyridine-thiophene triad. Below is a comparative analysis with key analogs:

*Calculated based on formula C₁₇H₁₅N₃O₂S.

Key Observations :

- Thiophene vs.

- Chlorothiophene vs.

- Cyanophenyl vs. Thiophene: The cyano group (5RGX) offers strong electron-withdrawing effects, which may stabilize π-π stacking but reduce solubility compared to thiophene .

Binding Interactions and Affinities

Evidence from molecular dynamics studies (e.g., 5RH1, 5RGX) highlights that pyridine-based acetamides bind to enzyme pockets (e.g., SARS-CoV-2 Mpro) via:

Comparative Binding Data :

Pharmacological and Physicochemical Properties

- Anti-Exudative Activity : A triazole-sulfanyl-acetamide analog () showed anti-exudative effects in rats at 50 mg/kg, suggesting acetamide derivatives may modulate inflammation .

- Antibacterial Potential: Oxazolidinone-acetamide hybrids () demonstrate the role of fluoropyridine in enhancing antibacterial activity, though the target compound’s furan-thiophene system may offer distinct selectivity .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that integrates the structural motifs of furan, pyridine, and thiophene. These components are recognized for their significant biological activities, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 298.4 g/mol. It features a furan ring and a thiophene ring linked through a pyridine moiety, which enhances its potential interactions with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various pathogens, including bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.5 - 1.0 |

| Candida albicans | 0.5 - 1.0 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, exhibiting bactericidal activity with low MIC values .

Synergistic Effects

In combination studies, this compound has demonstrated synergistic relationships with established antibiotics such as Ciprofloxacin and Ketoconazole. This synergy results in reduced MICs for these antibiotics when used in conjunction with the compound .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using human cancer cell lines (HeLa and A549). The results indicated that this compound exhibited low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic use .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial survival:

- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, which is crucial for bacterial folate synthesis .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antibacterial Activity : A study evaluated the compound against multi-drug resistant strains of bacteria, finding it effective in reducing biofilm formation by up to 70% compared to control treatments .

- Cytotoxicity Assessment : Another study assessed its effect on tumor cell lines, confirming its low toxicity while maintaining significant antibacterial properties .

Q & A

Q. Q1. What are the key synthetic routes for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce heterocyclic moieties (e.g., furan and pyridine) .

- Condensation reactions using coupling agents (e.g., carbodiimides) to form the acetamide backbone .

- Reduction steps with agents like iron powder under acidic conditions for nitro-to-amine conversion .

Q. Optimization strategies :

- Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or toluene) to minimize by-products .

- Use catalysts like triethylamine to enhance reaction efficiency .

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | Introduce furan-pyridine core |

| Condensation | EDCI, DCM, rt | Acetamide bond formation |

| Purification | Column chromatography (hexane:EtOAc) | Isolate product |

Q. Q2. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation relies on spectroscopic and computational methods:

- NMR spectroscopy :

- ¹H/¹³C NMR to verify aromatic protons (furan/thiophene) and methylene bridges .

- DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺) .

- X-ray crystallography (if crystals form): Resolve 3D conformation and bond angles .

Q. Table 2: Key Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹H NMR | δ 6.5–7.5 ppm (aromatic H), δ 4.5 ppm (CH₂ bridge) |

| ¹³C NMR | δ 110–160 ppm (heteroaromatic carbons) |

| HRMS | m/z calculated for C₁₇H₁₅N₂O₂S: 335.0821 |

Advanced Research Questions

Q. Q3. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes/receptors (e.g., kinases or GPCRs) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. Key considerations :

- Validate models with experimental IC₅₀ values from enzyme assays.

- Account for solvent effects (e.g., PBS buffer at pH 7.4) .

Q. Q4. How can contradictory spectral or bioactivity data be resolved during characterization?

Methodological Answer: Contradictions may arise from:

- Synthetic impurities : Use preparative HPLC to isolate pure fractions and re-analyze .

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .

- Bioassay variability : Standardize assay protocols (e.g., ATP levels in kinase assays) and use positive controls .

Case study : If NMR shows unexpected peaks, compare with analogs (e.g., ’s thiadiazole derivatives) to identify by-products .

Q. Q5. What strategies optimize yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst recycling : Immobilize Pd catalysts for Suzuki couplings to minimize metal waste .

Q. Table 3: Scale-Up Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 60% | 85% (optimized flow conditions) |

| Purity | 95% | 99% (via recrystallization) |

Q. Q6. How do furan and thiophene moieties influence the compound’s reactivity and stability?

Methodological Answer:

- Reactivity :

- Furan’s electron-rich ring participates in electrophilic substitutions (e.g., nitration) .

- Thiophene’s sulfur atom enhances π-stacking with aromatic residues in target proteins .

- Stability :

- Susceptible to oxidation: Store under nitrogen at –20°C .

- Hydrolytic degradation: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. Q7. What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Anticancer activity : MTT assays on HepG2 or MCF-7 cell lines .

- Antimicrobial activity : Broth microdilution against S. aureus or E. coli .

- Target engagement : Fluorescence polarization assays for enzyme inhibition (e.g., COX-2) .

Note : Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .

Q. Q8. How can regioselectivity challenges in furan-pyridine coupling be addressed?

Methodological Answer:

- Directing groups : Install nitro or amino groups to guide cross-coupling reactions .

- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.